molecular formula C26H19N3O2S B11546257 (1S,2R,3aR)-1-[(4-methoxyphenyl)carbonyl]-2-(thiophen-3-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2R,3aR)-1-[(4-methoxyphenyl)carbonyl]-2-(thiophen-3-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B11546257
M. Wt: 437.5 g/mol
InChI Key: KZPWBARPQOSHNM-SMIHKQSGSA-N
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Description

1-(4-METHOXYBENZOYL)-2-(THIOPHEN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound that belongs to the class of pyrroloquinoline derivatives This compound is characterized by the presence of a methoxybenzoyl group, a thiophene ring, and a pyrroloquinoline core with two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXYBENZOYL)-2-(THIOPHEN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzoyl chloride, thiophene-3-carboxaldehyde, and pyrroloquinoline derivatives. The reaction conditions may involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHOXYBENZOYL)-2-(THIOPHEN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-METHOXYBENZOYL)-2-(THIOPHEN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYBENZOYL)-2-(THIOPHEN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(4-METHOXYBENZOYL)-4-(4-(METHYLTHIO)PHENYL)SEMICARBAZIDE: Another compound with a methoxybenzoyl group and a thiophene ring, but with different functional groups and structural features.

    2-(THIOPHEN-3-YL)-1H-PYRROLO[1,2-A]QUINOLINE: A simpler derivative with a thiophene ring and a pyrroloquinoline core, but lacking the methoxybenzoyl and cyano groups.

Uniqueness: 1-(4-METHOXYBENZOYL)-2-(THIOPHEN-3-YL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is unique due to its combination of functional groups and structural complexity. The presence of both the methoxybenzoyl and thiophene moieties, along with the cyano groups, imparts distinct chemical and biological properties that are not observed in simpler derivatives.

Properties

Molecular Formula

C26H19N3O2S

Molecular Weight

437.5 g/mol

IUPAC Name

(1S,2R,3aR)-1-(4-methoxybenzoyl)-2-thiophen-3-yl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C26H19N3O2S/c1-31-20-9-6-18(7-10-20)25(30)24-23(19-12-13-32-14-19)26(15-27,16-28)22-11-8-17-4-2-3-5-21(17)29(22)24/h2-14,22-24H,1H3/t22-,23-,24+/m1/s1

InChI Key

KZPWBARPQOSHNM-SMIHKQSGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CSC=C5

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CSC=C5

Origin of Product

United States

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